molecular formula C20H16N4O2S2 B2960346 5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941968-87-2

5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2960346
CAS RN: 941968-87-2
M. Wt: 408.49
InChI Key: OLSHIBKCVSSZGR-UHFFFAOYSA-N
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Description

5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C20H16N4O2S2 and its molecular weight is 408.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of medicinal and biological properties . They can serve as ligands for various receptors such as estrogen receptors and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Mode of Action

The thiazolo[5,4-d]thiazole moiety, a core structural motif in this compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound might interact with its targets through π–π interactions.

Biochemical Pathways

Thiazole derivatives have been known to be involved in a wide range of biological activities, suggesting that they might affect multiple biochemical pathways .

Pharmacokinetics

The presence of a furan spacer along with two terminal alkyl units in similar compounds has been shown to significantly improve their absorption and solubility in common organic solvents , which might suggest good bioavailability for this compound.

Result of Action

Thiazole derivatives have been known to exhibit a wide range of medicinal and biological properties, suggesting that they might have diverse molecular and cellular effects .

Action Environment

The high oxidative stability of the thiazolo[5,4-d]thiazole moiety suggests that this compound might be stable under various environmental conditions .

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-12-21-18-19(28-12)17(15-7-4-10-27-15)22-24(20(18)26)11-16(25)23-9-8-13-5-2-3-6-14(13)23/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSHIBKCVSSZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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